N-(2,5-difluorophenyl)-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-difluorophenyl)-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H20F2N4O3 and its molecular weight is 378.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorinating Agents and Synthesis
Research has been conducted on N-halogeno compounds, including perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], which demonstrates the compound's potential as a site-selective electrophilic fluorinating agent. This agent has been used to fluorinate various organic substrates under mild conditions, showcasing its utility in organic synthesis (Banks et al., 1996).
Antifungal Agents
Derivatives of the compound have been identified as potent antifungal agents, particularly against Candida and Aspergillus species. The introduction of specific substituents has led to considerable improvement in their stability and efficacy, indicating their potential as broad-spectrum antifungal agents (Bardiot et al., 2015).
Antibacterial and Antifungal Activities
Biolabile derivatives have shown significant in vitro antibacterial and antifungal activities, offering promising leads for the development of new antimicrobial agents. These compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens, underscoring their potential in addressing antimicrobial resistance (Kanagarajan et al., 2010).
Anti-Inflammatory and Analgesic Properties
Novel heterocyclic compounds derived from this class have been synthesized and evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Some derivatives exhibited significant inhibitory activity on COX-2 selectivity and analgesic activity, suggesting their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Synthesized pyrimidine-triazole derivatives have shown antimicrobial activity against selected bacterial and fungal strains. This highlights the compound's utility in developing new antimicrobial agents, especially in the context of increasing resistance to existing drugs (Majithiya et al., 2022).
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O3/c1-2-13-10-17(26)24(18(21-13)23-5-7-27-8-6-23)11-16(25)22-15-9-12(19)3-4-14(15)20/h3-4,9-10H,2,5-8,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYCZLDVZODHKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.